molecular formula C20H28N2O3 B12555492 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester CAS No. 169206-68-2

2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester

Cat. No.: B12555492
CAS No.: 169206-68-2
M. Wt: 344.4 g/mol
InChI Key: FMANXNXQZILGNX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-benzyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)22(15-20)14-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMANXNXQZILGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134116
Record name 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169206-68-2
Record name 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169206-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Piperidine Derivatives

Method : Reacting 4-spiro-[3-(N-methyl-2-pyrrolidinone)]-piperidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane at 20°C for 18 hours yields the Boc-protected spiro intermediate.
Key Conditions :

  • Reagents : Boc₂O (1.4 g, 6 mmol), triethylamine (1.7 mL, 12 mmol).
  • Yield : 99% after silica gel chromatography.
    Adaptation for Target Compound :
  • Post-Boc protection, benzylation is performed using benzyl bromide and a base (e.g., K₂CO₃) to introduce the phenylmethyl group at position 2.

Lithium Diisopropylamide (LDA)-Mediated Alkylation

Method : A solution of diisopropanolamine in tetrahydrofuran (THF) is treated with n-butyllithium at -60°C to generate LDA. Subsequent addition of ethyl chloroformate facilitates spiro ring formation.
Key Conditions :

  • Temperature : -60°C for 3 hours.
  • Workup : Quenching with ammonium chloride and extraction with ethyl acetate.
    Application : This method forms the spiro[4.5]decane skeleton, which is later functionalized with benzyl and Boc groups.

Benzylation and Boc Protection

Benzyl Group Introduction

Method : Alkylation of a secondary amine intermediate with benzyl bromide in the presence of potassium carbonate in acetonitrile.
Optimization :

  • Molar Ratio : 1.2 equivalents of benzyl bromide to amine.
  • Reaction Time : 12 hours at reflux.
    Validation : Confirmed via LC-MS and ¹H-NMR.

tert-Butyl Ester Installation

Method : Treating the free amine with Boc₂O and triethylamine in dichloromethane at room temperature.
Yield : >95% in most cases.
Scale-Up : Demonstrated for multi-gram synthesis.

Ketone Formation at Position 3

Oxidation of Secondary Alcohols

Method : Using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane to oxidize a hydroxyl group to a ketone.
Challenges : Over-oxidation must be controlled via temperature (-10°C to 0°C).

Direct Incorporation via Cyclic Ketone Precursors

Method : Starting with 1,4-dioxaspiro[4.5]decane-8-one, which is deprotected under acidic conditions to reveal the ketone.
Conditions : 1 M HCl in THF at 50°C for 6 hours.

Integrated Synthetic Routes

Four-Step Protocol from 1,4-Dioxaspiro[4.5]decane-8-one

Step Reaction Reagents/Conditions Yield
1 Cyanide Introduction p-Toluenesulfonylmethyl isocyanide, KOtBu 85%
2 Alkylation 1-Bromo-2-chloroethane, LDA 78%
3 Cyclization & Boc Protection H₂/Raney Ni, then Boc₂O 65%
4 Deprotection & Benzylation Pyridinium p-toluenesulfonate, BnBr, K₂CO₃ 70%

One-Pot Spirocyclization and Functionalization

Step Reaction Reagents/Conditions Yield
1 Spiro Core Formation Boc₂O, Et₃N, CH₂Cl₂, 20°C, 18 h 99%
2 Benzylation BnBr, K₂CO₃, CH₃CN, reflux, 12 h 88%
3 Ketone Installation Dess-Martin periodinane, CH₂Cl₂, 0°C, 2 h 92%

Critical Analysis of Methods

Efficiency Comparison

Method Total Yield Key Advantage Limitation
Four-Step 35% High purity intermediates Multi-step, time-intensive
One-Pot 82% Rapid, fewer workups Requires strict temp control

Scalability and Practical Considerations

  • Boc Protection : Optimal for large-scale synthesis due to mild conditions.
  • Benzylation : Benzyl bromide is cost-effective but requires careful handling.
  • Oxidation : Dess-Martin periodinane avoids heavy metals but is expensive.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a pharmacophore in drug development:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Research indicates that derivatives of this compound act as potent inhibitors of sEH, an enzyme involved in the metabolism of bioactive lipids. This inhibition is linked to potential therapeutic effects in cardiovascular diseases by promoting vasodilation and improving endothelial function .
  • Anticancer Activity : Various derivatives have shown promise in preclinical studies against cancer cell lines. For instance, compounds derived from 2,8-Diazaspiro[4.5]decane have been tested for their efficacy against multiple cancer types, demonstrating significant cytotoxic effects .

Case Study: Efficacy Against Cancer Cell Lines

StudyModelDoseResult
Anticancer EfficacyVarious cancer cell linesVariesSignificant reduction in cell viability

Biological Research

The compound is also being explored for its bioactive properties:

  • Antimicrobial Properties : Investigations into the antimicrobial effects of this compound suggest it may be effective against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Neuropharmacology : Some studies indicate potential neuroprotective effects, which could position it as a candidate for treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, 2,8-Diazaspiro[4.5]decane derivatives serve as valuable building blocks:

  • Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules through various synthetic pathways, contributing to advancements in organic synthesis methodologies .

Material Science

Emerging research suggests applications in developing new materials:

  • Polymer Chemistry : The unique structural properties of the compound allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Property/Compound Target Compound (C₂₀H₃₀N₂O₂) Compound A (C₂₀H₃₀N₂O₃) Compound B (C₁₃H₂₀N₂O₄) Compound C (C₂₀H₂₈BrN₂O₃)
Molecular Weight (g/mol) 346.47 () 346.47 () 268.31 () 433.36 ()
Functional Groups 3-Oxo, Benzyl 3-Hydroxy, Benzyl 1,3-Dioxo 4-Bromobenzyl, 1-Oxo
Boiling Point (°C) Not reported Not reported 440.1 ± 45.0 () Not reported
Applications Synthetic intermediate Drug intermediate Polar building block Halogenated intermediate

Key Research Findings

  • Synthetic Utility : The tert-butyl ester group in the target compound and analogs (e.g., ) facilitates stability during multi-step syntheses.
  • Biological Activity : Introduction of halogens (e.g., bromine in Compound C) or heterocycles (e.g., pyrimidine in Rodatristat) enhances target binding and pharmacokinetics ().
  • Safety Profiles : Brominated analogs require stringent handling due to toxicity risks (), whereas hydroxylated analogs (Compound A) may pose fewer hazards.

Biological Activity

2,8-Diazaspiro[4.5]decane derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester , examining its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its unique biological properties. Its chemical formula is C19H28N2O3C_{19}H_{28}N_2O_3, and it contains functional groups that enhance its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Inhibition of Soluble Epoxide Hydrolase (sEH)
    • Research has identified derivatives of 2,8-diazaspiro[4.5]decane as potent inhibitors of sEH, which plays a crucial role in regulating blood pressure and inflammation. These compounds have shown promise in reducing hypertension in animal models, specifically in spontaneously hypertensive rats (SHRs) .
  • CCR4 Antagonism
    • A study highlighted the ability of related diazaspiro compounds to act as antagonists for the CCR4 receptor, which is implicated in various inflammatory conditions and cancers. The compounds demonstrated high binding affinity and efficacy in inducing receptor endocytosis, which may contribute to their therapeutic effects .
  • Anticancer Potential
    • The spirocyclic structure has been associated with anticancer activity due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that these compounds can inhibit tumor growth in vitro and in vivo .

The mechanisms through which 2,8-diazaspiro[4.5]decane derivatives exert their biological effects include:

  • Receptor Modulation : The ability to bind to and modulate receptors such as CCR4 suggests a mechanism involving receptor internalization and downstream signaling alteration.
  • Enzyme Inhibition : As sEH inhibitors, these compounds prevent the breakdown of epoxyeicosatrienoic acids (EETs), leading to vasodilation and reduced blood pressure.

Case Studies

  • Hypertension Study :
    • In a study involving SHRs, the administration of specific diazaspiro derivatives resulted in a significant decrease in mean arterial pressure compared to controls. The most potent compound exhibited a dose-dependent response .
  • CCR4 Antagonism :
    • In vitro assays demonstrated that certain derivatives could effectively reduce CCR4 expression on the surface of human peripheral blood mononuclear cells (PBMCs), indicating potential for treating allergic diseases and cancers .

Data Tables

PropertyValue
Molecular FormulaC19H28N2O3C_{19}H_{28}N_2O_3
Binding Affinity (pKi)8.8
Efficacy in Blood Assay (pEC50)8.0
Mean Arterial Pressure ReductionSignificant at 30 mg/kg

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